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Application Note: Quantitative Analysis of Profoxydim in Rice Matrices by LC-MS/MS

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Compound of Interest

Compound Name: *Profoxydim lithium salt*

CAS No.: 281664-76-4

Cat. No.: B3121241

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Abstract

This application note details a robust and sensitive method for the determination of the herbicide profoxydim in complex rice matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed to meet the rigorous standards required for routine monitoring, food safety applications, and environmental risk assessment, demonstrating excellent linearity, recovery, and precision in line with SANTE/11312/2021 guidelines.[1][2][3][4]

Introduction

Profoxydim is a last-generation cyclohexanedione herbicide widely used for the post-emergence control of grass weeds in rice cultivation.[5][6] Its presence in rice, a staple food for over half the world's population, necessitates reliable and sensitive analytical methods for monitoring residues to ensure food safety and compliance with Maximum Residue Levels (MRLs).[6][7]

The chemical nature of profoxydim, which includes two chiral centers, and the complexity of the rice matrix present significant analytical challenges.[6][8] Rice is rich in starch, lipids, and pigments, which can cause matrix effects, ion suppression, and chromatographic interferences.

[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide analysis due to its high selectivity and sensitivity, making it ideal for detecting low-level residues in complex food samples.[7][10]

This guide provides a comprehensive protocol based on the widely adopted QuEChERS sample preparation technique, which offers high recovery and effective cleanup, followed by optimized LC-MS/MS parameters for the selective and quantitative detection of profoxydim.[1]

[11] The causality behind each step is explained to provide a deeper understanding of the method's mechanics.

Scientific Principles

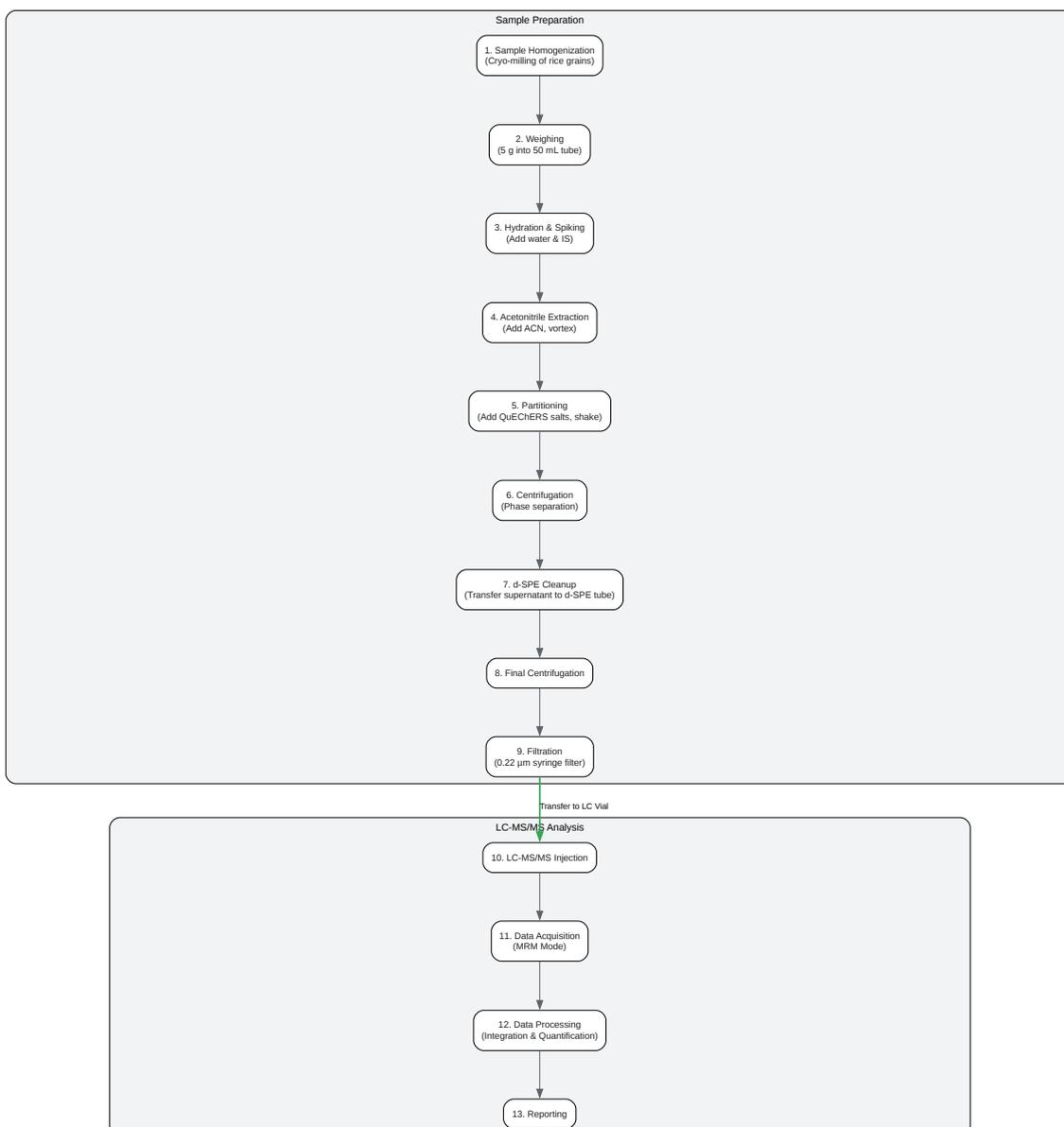
The analytical workflow is built on two core principles: efficient extraction and cleanup, followed by highly selective detection.

- QuEChERS Extraction and Cleanup: The QuEChERS method is a two-step process.[11]
 - Extraction/Partitioning: The sample is first hydrated and then extracted with acetonitrile. Acetonitrile is chosen for its excellent ability to precipitate proteins and extract a broad range of pesticides with minimal co-extraction of lipids.[11] The addition of salts (anhydrous $MgSO_4$ and $NaCl$) induces phase separation between the aqueous and organic layers. $MgSO_4$ also removes excess water from the acetonitrile layer, improving analyte recovery.[12]
 - Dispersive Solid-Phase Extraction (d-SPE): The acetonitrile supernatant is "cleaned" by mixing it with a combination of sorbents. For rice, a common combination is Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats and waxes. This step is critical for reducing matrix effects and protecting the LC-MS/MS system.[11]
- LC-MS/MS Detection:
 - Chromatographic Separation: A reverse-phase C18 column separates profoxydim from other co-extracted compounds based on polarity. A gradient elution program using water and acetonitrile (both acidified with formic acid) ensures sharp peak shapes and efficient separation. Formic acid aids in the protonation of profoxydim, enhancing its ionization for mass spectrometry.

- Tandem Mass Spectrometry (MS/MS): The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[10] The precursor ion (the protonated profoxydim molecule, $[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[10] This process virtually eliminates background noise, allowing for accurate quantification at trace levels.

Experimental Workflow

The entire process, from sample receipt to final data analysis, is outlined below.



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Caption: Overall workflow from rice sample preparation to final analysis.

Detailed Protocols

Materials and Reagents

- Profoxydim analytical standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade, $\sim 99\%$)
- Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl)
- QuEChERS Extraction Salt Packets (e.g., containing 4 g MgSO_4 , 1 g NaCl)
- Dispersive SPE (d-SPE) tubes containing 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18 sorbent
- Organic Brown Rice (for blank matrix and matrix-matched standards)

Sample Preparation: Modified QuEChERS Protocol

- Homogenization: Mill approximately 50 g of rice grains to a fine, uniform powder, preferably using a cryogenic miller to prevent degradation of the analyte.
- Extraction:
 - Weigh 5.0 ± 0.1 g of the homogenized rice powder into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of LC-MS grade water and vortex for 30 seconds to ensure complete hydration of the matrix.
 - Add 10 mL of acetonitrile.
 - Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures intimate contact between the solvent and the sample for efficient extraction.
- Partitioning:

- Add the contents of a QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids extraction, and the salt mixture forces the separation of the acetonitrile and water layers.[12]
- Centrifuge at ≥4000 rcf for 5 minutes at 4°C.
- Dispersive SPE Cleanup:
 - Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube (containing MgSO₄, PSA, and C18).
 - Vortex for 30 seconds to disperse the sorbents. The PSA removes acidic interferences, while C18 removes lipids.
 - Centrifuge at ≥4000 rcf for 5 minutes at 4°C.
- Final Extract Preparation:
 - Transfer a 1 mL aliquot of the cleaned supernatant into a clean tube.
 - Evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of mobile phase A/B (90:10, v/v).
 - Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

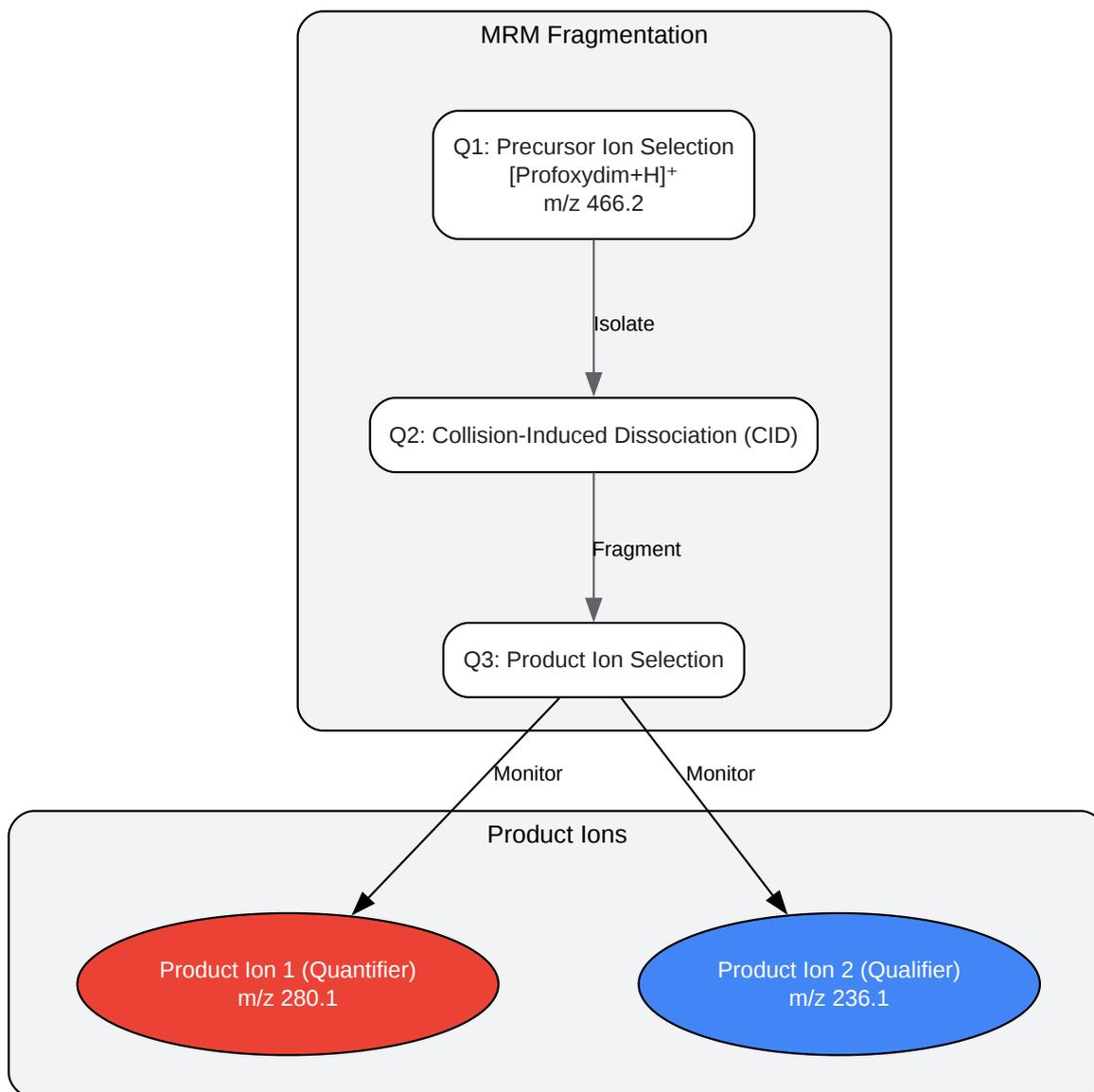
Parameter	Value	Rationale
Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)	Provides excellent retention and separation for moderately polar compounds like profoxydim.
Mobile Phase A	Water + 0.1% Formic Acid	Acid modifier promotes protonation for positive ion ESI and improves peak shape.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Strong organic solvent for elution.
Flow Rate	0.3 mL/min	Standard flow for 2.1 mm ID columns, balancing speed and efficiency.
Injection Volume	5 µL	Minimizes potential matrix effects from large volume injections.
Column Temp.	40 °C	Ensures reproducible retention times and reduces viscosity.
Gradient	0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)	A typical gradient for eluting the target analyte while cleaning the column.

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

Parameter	Value	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	Profoxydim contains nitrogen atoms that are readily protonated.
Capillary Voltage	4000 V	Optimized for stable spray and maximum ion generation.[6]
Gas Temperature	300 °C	Ensures efficient desolvation of the mobile phase.[6]
Drying Gas Flow	11 L/min	Aids in desolvation.[6]
Nebulizer Pressure	40 psi	Creates a fine aerosol for efficient ionization.[6]
Scan Type	Multiple Reaction Monitoring (MRM)	Provides highest sensitivity and selectivity for quantification.

MRM Transitions for Profoxydim

The selection of precursor and product ions is fundamental to the selectivity of the MS/MS method. These values must be determined by infusing a standard solution of profoxydim into the mass spectrometer.



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Caption: Conceptual diagram of MRM transitions for profoxydim.

Table 3: Optimized MRM Transitions for Profoxydim (Note: These are typical values and must be optimized empirically.)

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
Profoxydim	466.2	280.1	50	22	Quantifier
Profoxydim	466.2	236.1	50	35	Qualifier

The quantifier ion is typically the most abundant and stable fragment, used for calculating the concentration. The qualifier ion serves as a confirmation of the analyte's identity; the ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards, as per SANTE guidelines.[2]

Method Validation and Performance

The method was validated according to the SANTE/11312/2021 guidelines.[2][3][4] Organic rice samples, confirmed to be free of profoxydim, were used for fortification studies.

Table 4: Method Performance Characteristics

Parameter	Result	SANTE/11312/2021 Guideline
Linearity (R ²)	≥ 0.99	R ² ≥ 0.99[1][13]
Range	1.0 - 250 µg/kg	---
LOD (Limit of Detection)	< 4.0 µg/kg	Reportable
LOQ (Limit of Quantification)	≤ 12.5 µg/kg	Must be ≤ MRL
Recovery (at 3 levels)	77% - 107%	70 - 120%[1]
Precision (RSD)	< 7%	≤ 20%
Matrix Effect	Monitored and corrected using matrix-matched standards	Must be assessed and compensated for.

- Linearity: Calibration curves were constructed using matrix-matched standards from 1.0 to 250 µg/kg, showing excellent linearity (R² ≥ 0.99).[1]

- Recovery and Precision: Average recoveries at three spiking levels (12.5, 25.0, and 250 µg/kg) were within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 7%, demonstrating high accuracy and precision.[1]
- LOD and LOQ: The limits of detection and quantification were determined to be below 4.0 µg/kg and 12.5 µg/kg, respectively, providing sufficient sensitivity for regulatory monitoring.[1]

Conclusion

The described method, combining a modified QuEChERS extraction with LC-MS/MS analysis, provides a reliable, sensitive, and robust workflow for the quantitative determination of profoxydim in rice matrices. The protocol demonstrates excellent performance characteristics that meet the stringent requirements of European SANTE guidelines for pesticide residue analysis.[2][13] This application note serves as a comprehensive guide for researchers and analytical laboratories involved in food safety and quality control.

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